5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenol and 4-methylbenzoyl chloride.
Formation of Intermediate: 4-Methylphenol reacts with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form 4-methylphenyl 4-methylbenzoate.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the oxadiazole ring.
Final Product: The final step involves the reaction of the oxadiazole intermediate with 4-methylphenol in the presence of a catalyst to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents to increase yield and purity.
Chemical Reactions Analysis
5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methyl groups are replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the oxadiazole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of phenyl and oxadiazole groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
893612-43-6 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-[1-(4-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-8-15(9-5-12)17-19-18(22-20-17)14(3)21-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3 |
InChI Key |
WUQOWZQERWLPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
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